4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
Description
The compound 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (hereafter referred to as the "target compound") is a benzimidazole-pyrrolidinone hybrid featuring a 4-chloro-3-methylphenoxybutyl chain and an allyl substituent. Its molecular formula is C25H29ClN3O2 (MW ≈ 438.0 g/mol). The benzimidazole core and pyrrolidinone scaffold are common in medicinal chemistry due to their versatility in interacting with biological targets such as kinases, GPCRs, and ion channels .
Properties
IUPAC Name |
4-[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2/c1-3-12-28-17-19(16-24(28)30)25-27-22-8-4-5-9-23(22)29(25)13-6-7-14-31-20-10-11-21(26)18(2)15-20/h3-5,8-11,15,19H,1,6-7,12-14,16-17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWNDUQKMPAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves multiple steps, starting from the appropriate benzimidazole precursor. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the 4-(4-Chloro-3-methylphenoxy)butyl group: This step involves a nucleophilic substitution reaction where the benzimidazole core reacts with 4-(4-Chloro-3-methylphenoxy)butyl halide in the presence of a base.
Introduction of the prop-2-enyl group: This is typically done through a Heck reaction, where the benzimidazole derivative is coupled with a prop-2-enyl halide in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Due to its benzimidazole core, it is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antihypertensive activities.
Mechanism of Action
The mechanism of action of 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with biopolymers, potentially inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The target compound’s structural analogs differ primarily in substituents on the phenoxy group, alkyl chain length, and pyrrolidinone modifications. These variations influence physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
*From : 4-{1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS: 878693-56-2).
Impact of Substituents on Properties
- Phenoxy Group Modifications: Target vs. Compound: The methoxy group improves solubility but reduces lipophilicity compared to chloro/methyl substituents .
Alkyl Chain Length :
- Pyrrolidinone Substituents: The allyl group in the target compound introduces mild electron-withdrawing effects, whereas bulkier groups like 3-trifluoromethylphenyl () or piperazinyl () may alter steric interactions and target selectivity .
Biological Activity
The compound 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.9 g/mol. The structure features a benzodiazole core, a chlorinated phenoxy group, and a pyrrolidinone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H24ClN3O3 |
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
| InChI Key | NQEWZKCTMDLXQU-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds similar to this one have been evaluated for their anticancer properties. A study involving various derivatives showed that certain modifications could enhance their effectiveness against cancer cell lines. For instance, compounds with similar structural motifs exhibited varying degrees of activity against leukemia and solid tumors in vitro.
Case Study: Anticancer Screening
In a screening assay conducted by the National Cancer Institute (NCI), several derivatives were tested against a panel of over sixty cancer cell lines. The results indicated that while some derivatives showed promising activity, others had minimal effects on tumor growth:
| Compound | Mean Growth (%) | Most Sensitive Cell Line(s) Growth Inhibition (%) |
|---|---|---|
| 4a | 104.68 | RPMI-8226 (Leukemia) - 92.48 |
| CCRF-CEM (Leukemia) - 92.77 |
This data suggests that structural variations can significantly impact biological activity, highlighting the need for further optimization.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The chlorinated phenoxy group may facilitate binding to target sites, potentially leading to inhibition of tumor growth or modulation of other biological processes.
Antimicrobial Properties
In addition to anticancer activity, there is emerging evidence suggesting that similar compounds possess antimicrobial properties. Studies have reported that derivatives featuring the benzodiazole core exhibit activity against various bacterial strains and fungi, making them candidates for further exploration in drug development.
Example Study: Antimicrobial Evaluation
A comparative study evaluated the antimicrobial efficacy of several benzodiazole derivatives:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 4b | 15 | E. coli |
| 4c | 18 | Staphylococcus aureus |
These findings indicate that the structural characteristics of the compound may enhance its ability to disrupt microbial membranes or inhibit vital enzymatic functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
